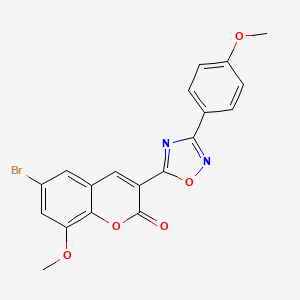

6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Beschreibung

6-Bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin (chromen-2-one) core with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group. The coumarin scaffold is further modified with a bromine atom at position 6 and a methoxy group at position 6.

Eigenschaften

IUPAC Name |

6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O5/c1-24-13-5-3-10(4-6-13)17-21-18(27-22-17)14-8-11-7-12(20)9-15(25-2)16(11)26-19(14)23/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSCJBCTQFXCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: Introduction of a bromine atom into the chromen-2-one structure.

Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.

Oxadiazole Formation: Cyclization reaction to form the oxadiazole ring.

These reactions are often carried out under controlled conditions using specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the oxadiazole ring to form different derivatives.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Overview

6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique chemical structure allows for various applications in scientific research, particularly in chemistry, biology, and medicine. This article explores these applications in detail.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups enable various chemical modifications, facilitating the development of novel compounds with desired properties. The compound can undergo several reactions, including:

- Bromination : Introduction of bromine into the chromen-2-one structure.

- Methoxylation : Addition of methoxy groups to specific positions on the aromatic ring.

- Oxadiazole Formation : Cyclization to form the oxadiazole ring.

These reactions are essential for developing derivatives that may exhibit enhanced chemical or biological properties.

Biology

The biological applications of this compound are significant. Research has indicated potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. The following biological activities have been noted:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may inhibit the growth of various microorganisms.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further exploration into its mechanisms of action and efficacy.

Medicine

In medicinal chemistry, 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is being explored as a potential therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to various biological effects. Research is ongoing to determine its effectiveness and safety in clinical applications.

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings. It is used in the development of new materials and chemical processes, particularly in the formulation of specialty chemicals and advanced materials. The versatility of its structure allows for incorporation into various formulations.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of several chromenone derivatives, including 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Another research article focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and colon cancer). The study indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis in cancer cells. These findings support further investigation into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

The compound can undergo various chemical reactions such as oxidation and substitution:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of methoxy groups to hydroxyl groups | Potassium permanganate |

| Reduction | Reduction of the oxadiazole ring | Sodium borohydride |

| Substitution | Replacement of bromine with other functional groups | Nucleophiles such as amines |

Wirkmechanismus

The mechanism of action of 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

- Bromine Substituent : Likely enhances cytotoxicity and antimicrobial activity by increasing lipophilicity and electrophilicity, as seen in halogenated β-carbolines and benzooxazolones .

Biologische Aktivität

The compound 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic derivative belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a chromene core substituted with a bromo and methoxy group, alongside an oxadiazole moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. The incorporation of oxadiazole in this chromene derivative has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against liver carcinoma (HEPG2) cells, indicating significant antiproliferative activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Bromo-8-methoxy chromene derivative | 2.70 ± 0.28 | HEPG2 |

| Other analogs | 3.50 ± 0.23 | HEPG2 |

| Other analogs | 4.90 ± 0.69 | HEPG2 |

These findings suggest that the presence of both the methoxy and oxadiazole groups is crucial for enhancing anticancer activity.

Antimicrobial Activity

The chromene derivatives have also shown promising antimicrobial properties . A study indicated that compounds with similar structural features demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, revealing its potential to scavenge free radicals effectively. This activity is attributed to the presence of phenolic groups in the structure, which can donate electrons and neutralize reactive oxygen species (ROS) .

The mechanisms underlying the biological activities of 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one are multifaceted:

- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

- Antioxidative Mechanisms : By enhancing cellular antioxidant defenses, this compound may protect normal cells from oxidative stress while selectively targeting cancer cells .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on Liver Carcinoma : A derivative with a similar structure was tested in vivo and demonstrated significant tumor regression in HEPG2 xenograft models.

- Antimicrobial Efficacy : Another study evaluated a series of chromene derivatives against Staphylococcus aureus and Escherichia coli, showing that modifications at the C-3 position enhanced antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.